![molecular formula C12H18O2S B14405722 1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol CAS No. 84137-75-7](/img/structure/B14405722.png)
1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol is an organic compound with the molecular formula C11H16OS This compound features a phenylsulfanyl group attached to a propanol backbone, with an isopropyl group attached to the oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol typically involves the reaction of 1-chloro-3-[(propan-2-yl)oxy]propan-2-ol with thiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted propanol derivatives.
Aplicaciones Científicas De Investigación
1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The compound’s effects are mediated through pathways involving oxidative stress, redox reactions, and protein modification.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-1-(phenylsulfanyl)-4-penten-2-ol
- 3-(Phenylsulfanyl)-4-penten-1-ol
- 2-Methyl-3-(phenylsulfanyl)-4-penten-2-ol
- 2-Methyl-5-(phenylsulfanyl)-4-penten-2-ol
Uniqueness
1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol is unique due to its specific structural features, such as the combination of a phenylsulfanyl group and an isopropyl ether group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
84137-75-7 |
|---|---|
Fórmula molecular |
C12H18O2S |
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
1-phenylsulfanyl-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C12H18O2S/c1-10(2)14-8-11(13)9-15-12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3 |
Clave InChI |
ACMGDXBHUYIAKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC(CSC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


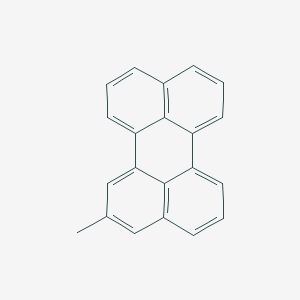
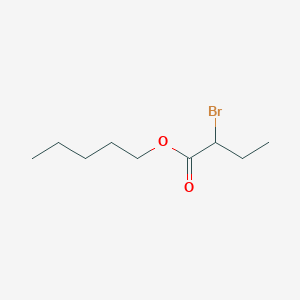
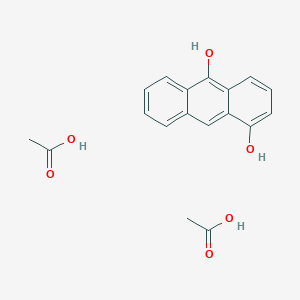
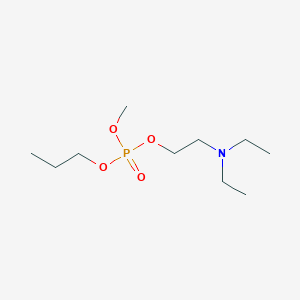
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
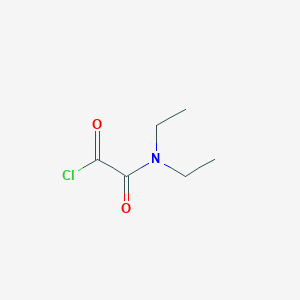
![3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14405693.png)
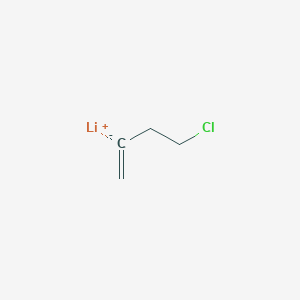
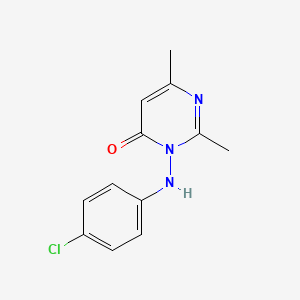
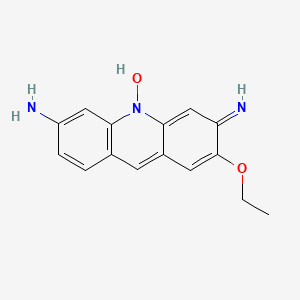
![N-Methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14405711.png)
![(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol](/img/structure/B14405721.png)
